

Application Note: 3-Methoxyazetidine Hydrochloride in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: *3-Methoxyazetidine hydrochloride*

Cat. No.: *B119537*

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Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality, ligand-efficient starting points for novel therapeutics. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. Historically, such libraries have been dominated by flat, aromatic, sp^2 -rich compounds. However, the increasing complexity of biological targets necessitates a move towards fragments that can effectively probe three-dimensional space. This guide details the strategic application of **3-Methoxyazetidine hydrochloride**, a saturated heterocyclic fragment, in FBDD. We provide a comprehensive overview of its advantageous physicochemical properties, detailed protocols for its integration into screening campaigns, and forward-looking strategies for hit elaboration.

Introduction: The Case for 3D Fragments and the Azetidine Scaffold

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins by screening libraries of low molecular weight compounds (typically < 300 Da), or "fragments," against a biological target.^{[1][2]} Because of their small size, fragments can explore chemical space more efficiently and form high-quality interactions, often resulting in more ligand-efficient lead compounds compared to traditional high-throughput screening (HTS).^[3]

A significant evolution in FBDD is the deliberate inclusion of fragments with higher sp^3 -hybridized carbon content.^{[4][5]} These three-dimensional (3D) fragments offer several advantages:

- Access to Novel Chemical Space: They move beyond the flatland of aromatic compounds, enabling the probing of complex, non-planar binding pockets.^{[1][6]}
- Improved Physicochemical Properties: Increased saturation often correlates with better aqueous solubility, a critical parameter for biophysical screening methods.^[7]
- Enhanced Selectivity: The defined stereochemistry and rigid conformation of 3D fragments can lead to more specific interactions with the target protein, reducing off-target effects.^[8]
- Intellectual Property: They provide access to novel and patentable chemical matter.^[5]

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is an exemplary scaffold for designing 3D fragments.^{[8][9][10]} Its strained, rigid structure provides a well-defined conformational presentation of substituents, reducing the entropic penalty upon binding.^{[8][11]} This inherent rigidity and the defined vectors for chemical elaboration make azetidines privileged structures in medicinal chemistry, appearing in several FDA-approved drugs.^{[9][12]}

3-Methoxyazetidine hydrochloride is a particularly valuable building block for FBDD. The methoxy group provides a hydrogen bond acceptor and a potential metabolic soft spot, while the secondary amine offers a clear, reactive handle for subsequent fragment elaboration. The hydrochloride salt form enhances its solubility and handling characteristics.^[11]

Physicochemical Profile of 3-Methoxyazetidine Hydrochloride

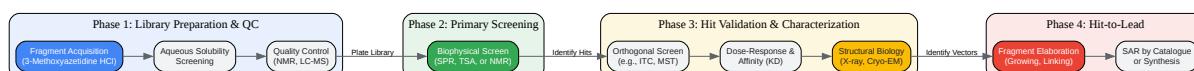
A fragment's utility is dictated by its physicochemical properties, which must align with the "Rule of Three" (MW \leq 300, cLogP \leq 3, H-bond donors/acceptors \leq 3). **3-Methoxyazetidine hydrochloride** is an ideal fragment candidate, possessing favorable properties for library inclusion and screening.

Property	Value	Source	Significance in FBDD
CAS Number	148644-09-1	[11][13][14][15]	Unique identifier for procurement and data management.
Molecular Formula	C ₄ H ₁₀ CINO	[13][14][15]	Defines elemental composition.
Molecular Weight	123.58 g/mol	[13][14][16]	Well within the "Rule of Three" limit (<300 Da), ensuring it is a true fragment.
Calculated LogP (cLogP)	0.0264	[13]	Low lipophilicity predicts good aqueous solubility and reduces the risk of non-specific binding.
Topological Polar Surface Area (TPSA)	21.26 Å ²	[13]	Indicates good potential for cell permeability and favorable solubility.
Hydrogen Bond Donors	1	[13]	Provides a key interaction point for target binding.
Hydrogen Bond Acceptors	2	[13]	The ether oxygen and amine nitrogen can engage in hydrogen bonds.
Rotatable Bonds	1	[13]	Low number of rotatable bonds signifies conformational rigidity, reducing entropic loss upon binding.

Purity	≥97-98%	[13][15]	High purity is essential to avoid false positives from impurities.
Physical Form	White to yellow solid	[11][16]	Stable solid form, easy to handle and weigh for solution preparation.

Core FBDD Workflow and Integration

3-Methoxyazetidine hydrochloride should be integrated into a standard FBDD campaign, which follows a logical progression from library preparation to hit validation and elaboration.



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Caption: High-level workflow for a typical Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following protocols are provided as a guide for incorporating **3-Methoxyazetidine hydrochloride** into a screening library and validating hits.

Fragment Stock Solution Preparation and Quality Control

Rationale: Accurate concentration and high purity are paramount for reliable screening data. The hydrochloride salt form aids solubility, but verification is still a critical first step.

Materials:

- **3-Methoxyazetidine hydrochloride (CAS 148644-09-1)**
- Deuterium Oxide (D₂O) for NMR
- DMSO (ACS grade, anhydrous)
- Buffer of choice (e.g., PBS, pH 7.4)
- Analytical balance, vortex mixer, centrifuge

Protocol:

- Purity Verification (QC):
 - Before preparing a master stock, confirm the identity and purity of the supplied material via ¹H NMR and LC-MS. The expected structure should be confirmed, and purity should ideally be >98%.
- Solubility Assessment:
 - Prepare a series of test solutions in the primary screening buffer (e.g., 100 mM, 50 mM, 10 mM) to determine the maximum practical soluble concentration. Visual inspection for precipitation is a first pass, followed by dynamic light scattering (DLS) for a more sensitive assessment.
- Master Stock Preparation:
 - Accurately weigh the required amount of **3-Methoxyazetidine hydrochloride**.
 - Dissolve in high-quality DMSO to create a high-concentration master stock (e.g., 100 mM to 1 M). DMSO is preferred for long-term storage and compatibility with most screening technologies.
 - Ensure complete dissolution using a vortex mixer. If necessary, gentle warming (30-37°C) can be applied.
 - Centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble particulates.

- Carefully transfer the supernatant to a new, labeled storage tube.
- Storage:
 - Store the DMSO master stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Storage should be under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern.[17]

Biophysical Screening: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful label-free technology for detecting fragment binding in real-time. It provides information on binding kinetics (k_a , k_e) and affinity (K_e).

Materials:

- SPR instrument (e.g., Cytiva Biacore, Carterra LSA)
- Sensor chip (e.g., CM5, CAP)
- Target protein of interest, purified and with high purity (>95%)
- Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
- Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 0.05% Tween-20 and 1-5% DMSO)
- **3-Methoxyazetidine hydrochloride** stock solution

Protocol:

- Protein Immobilization:
 - Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling). Aim for a surface density that will yield a response of 50-100 RU for the fragment.
 - Create a reference flow cell by performing the activation and blocking steps without protein immobilization. This is crucial for subtracting bulk refractive index changes.

- Screening Assay:
 - Prepare a dilution series of **3-Methoxyazetidine hydrochloride** in running buffer. A typical screening concentration for fragments is between 100 μ M and 1 mM. The final DMSO concentration should be matched across all samples and the running buffer.
 - Inject the fragment solutions over the protein and reference surfaces. Use a contact time sufficient to approach steady-state binding (e.g., 60-120 seconds).
 - Follow with a dissociation phase by flowing running buffer over the surfaces (e.g., 120-300 seconds).
 - Include buffer-only (blank) injections for double-referencing.
- Data Analysis:
 - Subtract the reference flow cell signal and the blank injection signals from the active surface signal.
 - Analyze the steady-state binding response versus concentration to determine the equilibrium dissociation constant (K_e). For fragments, affinities are typically in the μ M to mM range.
 - A clear, concentration-dependent binding response indicates a hit.

Orthogonal Validation: Thermal Shift Assay (TSA / DSF)

Rationale: TSA provides a rapid, cost-effective orthogonal method to validate hits from a primary screen. It measures the change in a protein's melting temperature (T_m) upon ligand binding. A positive T_m shift indicates stabilization and is evidence of direct binding.

Materials:

- qPCR instrument with melt-curve analysis capability
- Fluorescent dye (e.g., SYPRO Orange)
- Purified target protein

- Screening buffer (e.g., HEPES, pH 7.5)
- **3-Methoxyazetidine hydrochloride** stock solution

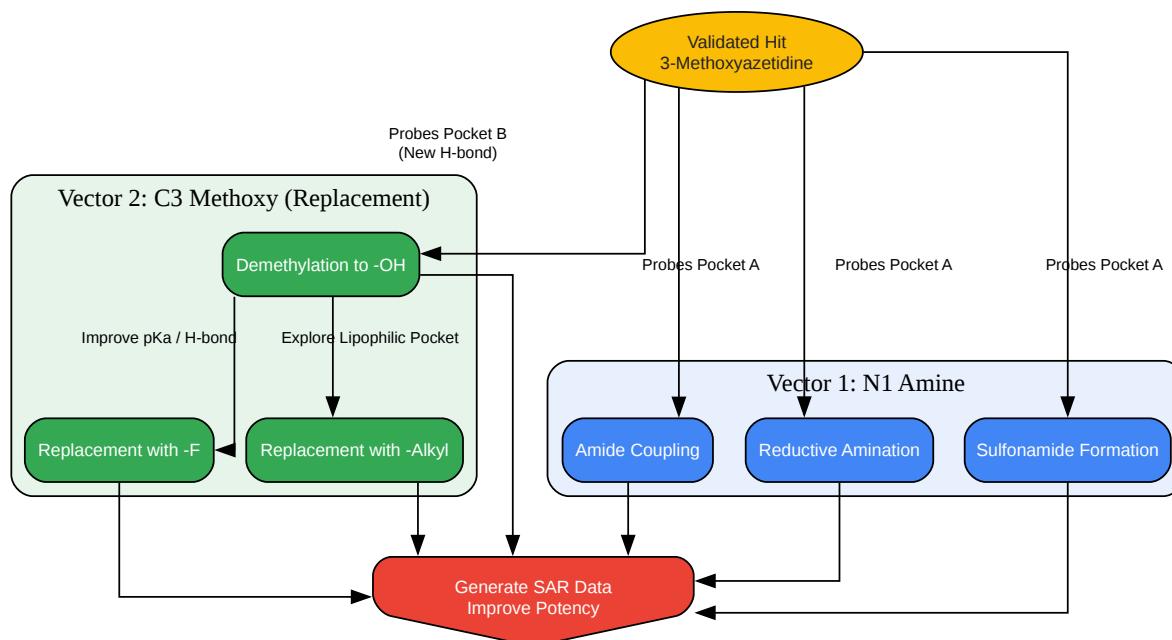
Protocol:

- Assay Preparation:
 - In a 96- or 384-well PCR plate, prepare a reaction mix containing the target protein (final concentration 2-5 μ M), SYPRO Orange dye (final concentration 5x), and screening buffer.
 - Add **3-Methoxyazetidine hydrochloride** to the wells to the desired final concentration (e.g., 250 μ M). Include a "no-ligand" control (protein + dye + buffer + DMSO).
- Melt-Curve Analysis:
 - Seal the plate and centrifuge briefly.
 - Place the plate in the qPCR instrument.
 - Run a melt-curve protocol, typically ramping the temperature from 25°C to 95°C at a rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.
- Data Analysis:
 - The protein's melting temperature (T_m) is the inflection point of the sigmoidal unfolding curve.
 - Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the no-ligand control from the T_m of the sample containing the fragment.
 - A ΔT_m of $> 2^\circ\text{C}$ is generally considered a significant shift and validates the fragment as a binder.

Fragment Elaboration Strategies

Once **3-Methoxyazetidine hydrochloride** is confirmed as a validated hit, often with a co-crystal structure, the next phase is to increase its affinity and selectivity. The structure of the

fragment offers two primary vectors for elaboration.



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Caption: Elaboration strategies for the 3-Methoxyazetidine fragment hit.

- Vector 1 (N1 Amine): The secondary amine is the most straightforward handle for elaboration. Standard medicinal chemistry reactions can be employed to "grow" the fragment into adjacent pockets identified by structural biology.[18]
 - Amide Coupling: Coupling with a library of carboxylic acids can rapidly explore structure-activity relationships (SAR).
 - Reductive Amination: Reaction with aldehydes or ketones introduces new substituents with greater flexibility.

- Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce strong hydrogen bond acceptors and probe different chemical space.
- Vector 2 (C3 Position): While more synthetically challenging, modifying the C3 position can fundamentally alter the fragment's interaction. This often requires re-synthesis from an earlier intermediate, such as 3-hydroxyazetidine.[19]
- Demethylation to Hydroxyl: The resulting alcohol can act as both a hydrogen bond donor and acceptor, potentially forming new, potent interactions.
- Replacement with other groups: Replacing the methoxy group with small alkyl or fluoro groups can probe lipophilic pockets or modulate the pKa of the azetidine nitrogen.

Safety and Handling

3-Methoxyazetidine hydrochloride is classified as a hazardous substance.[14][20]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][21]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][15]

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[20]

Conclusion

3-Methoxyazetidine hydrochloride is an exemplary fragment for modern drug discovery campaigns. Its three-dimensional structure, favorable physicochemical properties, and clear elaboration vectors make it a high-value component for any fragment library. By moving beyond traditional flatland molecules and embracing sp^3 -rich scaffolds like azetidine, researchers can unlock new avenues for probing complex biological targets and developing the next generation of innovative medicines.

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